molecular formula C14H14N4O B14247047 N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide CAS No. 380392-15-4

N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide

Katalognummer: B14247047
CAS-Nummer: 380392-15-4
Molekulargewicht: 254.29 g/mol
InChI-Schlüssel: DIWUKNJWTVZRHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyrazole ring, which is further substituted with a cyanoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzamide derivatives such as:

  • N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide
  • N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]propionamide

Uniqueness

N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

380392-15-4

Molekularformel

C14H14N4O

Molekulargewicht

254.29 g/mol

IUPAC-Name

N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]benzamide

InChI

InChI=1S/C14H14N4O/c1-11-10-13(18(17-11)9-5-8-15)16-14(19)12-6-3-2-4-7-12/h2-4,6-7,10H,5,9H2,1H3,(H,16,19)

InChI-Schlüssel

DIWUKNJWTVZRHF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)CCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.